molecular formula C19H21NO2 B1683358 N-[(6-methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]acetamide CAS No. 753502-19-1

N-[(6-methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]acetamide

Cat. No.: B1683358
CAS No.: 753502-19-1
M. Wt: 295.4 g/mol
InChI Key: PQZZGTZTKGECDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of UCM 549 involves several steps, starting with the preparation of the core structure. The key steps include:

    Formation of the Core Structure: The core structure is synthesized through a series of reactions involving aromatic compounds. The process typically involves Friedel-Crafts acylation, followed by cyclization and reduction steps.

    Functional Group Modifications: The core structure is then modified to introduce specific functional groups. This involves reactions such as methylation, acetylation, and amination.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using reagents like palladium catalysts and bases.

Industrial Production Methods: Industrial production of UCM 549 follows similar synthetic routes but is optimized for large-scale production. This involves:

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

    Use of Continuous Flow Reactors: Continuous flow reactors are employed to ensure consistent production and scalability.

    Purification and Quality Control: The final product is purified using techniques like crystallization and chromatography, followed by rigorous quality control to ensure compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions: UCM 549 undergoes various chemical reactions, including:

    Oxidation: UCM 549 can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert UCM 549 into reduced forms.

    Substitution: UCM 549 can undergo substitution reactions, particularly nucleophilic substitutions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, alcohols, and thiols, often in the presence of catalysts or bases.

Major Products:

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Reduced Forms: Products with reduced functional groups, such as alcohols or amines.

    Substituted Compounds: Products with new functional groups replacing the original ones.

Scientific Research Applications

UCM 549 has a wide range of scientific research applications, including:

    Pharmacology: It is used to study the melatonin receptors, particularly MT2 and MT1, and their role in various physiological processes.

    Neuroscience: UCM 549 is employed in research on sleep disorders, circadian rhythms, and neurodegenerative diseases.

    Medicine: Potential therapeutic applications include the treatment of insomnia, depression, and other mood disorders.

    Industry: UCM 549 is used in the development of new drugs and therapeutic agents, as well as in the study of receptor-ligand interactions.

Mechanism of Action

UCM 549 exerts its effects by acting as an inverse agonist at the melatonin MT2 receptor and as an antagonist at the MT1 receptor . This means that it binds to these receptors and induces a response opposite to that of the natural ligand (melatonin) at MT2, while blocking the action of melatonin at MT1. The molecular targets involved include the melatonin receptors, which are part of the G protein-coupled receptor family. The pathways affected by UCM 549 include those regulating circadian rhythms, sleep-wake cycles, and mood.

Comparison with Similar Compounds

    Melatonin: The natural ligand for MT1 and MT2 receptors, involved in regulating sleep and circadian rhythms.

    Ramelteon: A synthetic melatonin receptor agonist used to treat insomnia.

    Agomelatine: An antidepressant that acts as an agonist at melatonin receptors and an antagonist at serotonin receptors.

Uniqueness of UCM 549: UCM 549 is unique in its dual action as an inverse agonist at MT2 and an antagonist at MT1, which distinguishes it from other compounds like melatonin and ramelteon that primarily act as agonists. This dual action makes UCM 549 a valuable tool for studying the distinct roles of MT1 and MT2 receptors in various physiological and pathological processes.

Properties

CAS No.

753502-19-1

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

N-[(6-methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]acetamide

InChI

InChI=1S/C19H21NO2/c1-13(21)20-12-17-10-15-6-4-3-5-14(15)9-16-7-8-18(22-2)11-19(16)17/h3-8,11,17H,9-10,12H2,1-2H3,(H,20,21)

InChI Key

PQZZGTZTKGECDT-UHFFFAOYSA-N

SMILES

CC(=O)NCC1CC2=CC=CC=C2CC3=C1C=C(C=C3)OC

Canonical SMILES

CC(=O)NCC1CC2=CC=CC=C2CC3=C1C=C(C=C3)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

UCM 549, UCM-549, UCM549

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(6-methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]acetamide
Reactant of Route 2
N-[(6-methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[(6-methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]acetamide
Reactant of Route 4
N-[(6-methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]acetamide
Reactant of Route 5
N-[(6-methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]acetamide
Reactant of Route 6
N-[(6-methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]acetamide

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